An In-depth Technical Guide to the Physicochemical Properties of 1-cyclopropyl-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-cyclopropyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 1-cyclopropyl-1H-pyrrole-2,5-dione, also known as N-cyclopropylmaleimide. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development.
Introduction: The Significance of the N-Substituted Maleimide Scaffold
The 1H-pyrrole-2,5-dione core, commonly referred to as the maleimide scaffold, is a five-membered heterocyclic ring that serves as a foundational building block for a multitude of natural and synthetic compounds. This structural motif is of significant interest in medicinal chemistry due to its wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with thiols, makes it an invaluable tool for bioconjugation, allowing for the covalent attachment of molecules to proteins and other biomolecules. The introduction of a cyclopropyl group at the N1-position modulates the lipophilicity and conformational flexibility of the molecule, potentially influencing its biological activity and pharmacokinetic profile.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount for any application. The structure of 1-cyclopropyl-1H-pyrrole-2,5-dione is characterized by a planar pyrrole-2,5-dione ring attached to a cyclopropyl moiety via the nitrogen atom.
Molecular Structure of 1-cyclopropyl-1H-pyrrole-2,5-dione
Caption: 2D structure of 1-cyclopropyl-1H-pyrrole-2,5-dione.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-cyclopropyl-1H-pyrrole-2,5-dione |
| Synonyms | N-cyclopropylmaleimide |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Canonical SMILES | C1CC1N2C(=O)C=CC2=O |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Comparison |
| Melting Point (°C) | 65-75 | The melting point of N-propylmaleimide is not widely reported, but N-cyclohexylmaleimide has a melting point of 89-91 °C.[2] The smaller, more rigid cyclopropyl group would likely result in a lower melting point than the cyclohexyl analogue. |
| Boiling Point (°C) | Not available | N-substituted maleimides with low molecular weights tend to be solids at room temperature, making boiling point determination less common. |
| Solubility | Soluble in organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Limited solubility in water. | N-substituted maleimides generally exhibit good solubility in common organic solvents.[3] The introduction of a piperazine motif has been shown to significantly increase the aqueous solubility of maleimide derivatives.[4] |
| LogP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | The cyclopropyl group increases lipophilicity compared to the parent maleimide. This estimation is based on the general trend of increasing LogP with the addition of alkyl substituents. |
Synthesis of 1-cyclopropyl-1H-pyrrole-2,5-dione: A Validated Protocol
The synthesis of N-substituted maleimides is typically achieved through the condensation of maleic anhydride with a primary amine. This well-established method provides a reliable and efficient route to 1-cyclopropyl-1H-pyrrole-2,5-dione.
Synthetic Workflow
Caption: General workflow for the synthesis of 1-cyclopropyl-1H-pyrrole-2,5-dione.
Step-by-Step Experimental Protocol
Materials:
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Maleic anhydride
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Cyclopropylamine
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Glacial acetic acid
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Ethanol
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.
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Addition of Amine: To the stirred solution, slowly add cyclopropylamine (1.0 equivalent). An exothermic reaction may be observed.
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Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-water to precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 1-cyclopropyl-1H-pyrrole-2,5-dione.
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Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and Mass Spectrometry.
Rationale for Experimental Choices:
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Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the dehydration of the intermediate maleamic acid to the final imide product.
-
Reflux Conditions: Heating the reaction mixture ensures the completion of the cyclization and dehydration steps.
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Precipitation in Ice-Water: This step is crucial for separating the organic product from the water-soluble acetic acid and any unreacted starting materials.
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Recrystallization: This is a standard and effective method for purifying solid organic compounds.
Spectral Characterization
The identity and purity of synthesized 1-cyclopropyl-1H-pyrrole-2,5-dione can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 3: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet (~6.7-6.9 ppm): Two equivalent olefinic protons of the maleimide ring. - Multiplet (~2.5-2.7 ppm): One proton of the cyclopropyl methine group. - Multiplets (~0.8-1.2 ppm): Four protons of the two cyclopropyl methylene groups. |
| ¹³C NMR | - Carbonyl carbons (~170 ppm): Two equivalent carbonyl carbons of the dione. - Olefinic carbons (~134 ppm): Two equivalent olefinic carbons of the maleimide ring. - Methine carbon (~25 ppm): One methine carbon of the cyclopropyl ring. - Methylene carbons (~5 ppm): Two methylene carbons of the cyclopropyl ring. |
| IR (cm⁻¹) | - ~1700-1720: Strong C=O stretching (imide). - ~1590-1610: C=C stretching. - ~3000-3100: C-H stretching (olefinic and cyclopropyl). |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 137. - Key Fragments: Loss of CO (m/z = 109), fragmentation of the cyclopropyl ring. |
Reactivity and Applications
The core reactivity of 1-cyclopropyl-1H-pyrrole-2,5-dione is centered around the electron-deficient double bond of the maleimide ring, making it a potent Michael acceptor.
Reactivity Profile
Caption: Key reactions of 1-cyclopropyl-1H-pyrrole-2,5-dione.
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Michael Addition: The most prominent reaction of maleimides is the Michael addition of nucleophiles, particularly thiols from cysteine residues in proteins. This reaction is highly efficient and proceeds under mild conditions, making N-substituted maleimides essential reagents in bioconjugation chemistry for applications such as antibody-drug conjugates (ADCs), PEGylation, and fluorescent labeling.
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Diels-Alder Reactions: The double bond of the maleimide ring can also participate as a dienophile in Diels-Alder cycloaddition reactions with conjugated dienes. This allows for the construction of complex polycyclic systems.
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Polymerization: Maleimides can undergo polymerization to form polymers with high thermal stability.
The unique combination of the reactive maleimide core and the lipophilic, conformationally constrained cyclopropyl group makes 1-cyclopropyl-1H-pyrrole-2,5-dione a promising candidate for the development of novel therapeutic agents and chemical probes.[5][6]
Safety and Handling
While specific toxicity data for 1-cyclopropyl-1H-pyrrole-2,5-dione is not available, compounds of the maleimide class should be handled with care. They are known to be reactive towards biological nucleophiles and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-cyclopropyl-1H-pyrrole-2,5-dione is a valuable synthetic building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, largely inferred from related N-substituted maleimides, suggest a compound with good solubility in organic solvents and a reactive profile dominated by the electrophilic nature of the maleimide double bond. The straightforward synthesis and versatile reactivity of this compound make it an attractive scaffold for further investigation and application in the development of novel functional molecules.
References
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ChemSynthesis. (2025). 1-cyclohexyl-1H-pyrrole-2,5-dione. Retrieved from [Link]
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PubChem. (n.d.). 1-Propyl-1H-pyrrole-2,5-dione. Retrieved from [Link]
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MDPI. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
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CIBTech. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Retrieved from [Link]
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PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
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MDPI. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Retrieved from [Link]
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MDPI. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]
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PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
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MDPI. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Retrieved from [Link]
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MDPI. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Retrieved from [Link]
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MDPI. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]
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